2,3-Dimethoxy-5-(prop-2-en-1-yl)phenol
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Overview
Description
2,3-Dimethoxy-5-(prop-2-en-1-yl)phenol is an organic compound with the molecular formula C10H12O2 It is a phenolic compound characterized by the presence of two methoxy groups and a prop-2-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-5-(prop-2-en-1-yl)phenol typically involves the alkylation of a phenolic precursor. One common method is the reaction of 2,3-dimethoxyphenol with an appropriate allyl halide under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-5-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the allyl group to a saturated propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion to 2,3-dimethoxy-5-propylphenol.
Substitution: Introduction of halogen or nitro groups at specific positions on the benzene ring.
Scientific Research Applications
2,3-Dimethoxy-5-(prop-2-en-1-yl)phenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Shares structural similarities but differs in the position of the methoxy groups.
2-Methoxy-5-(1-propenyl)phenol: Another related compound with a single methoxy group and a propenyl group.
Uniqueness: 2,3-Dimethoxy-5-(prop-2-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
76773-99-4 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,3-dimethoxy-5-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-6-9(12)11(14-3)10(7-8)13-2/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
WIGZLFBLFZYGEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CC=C |
Origin of Product |
United States |
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